molecular formula C13H12N2O2 B182986 Carbamic acid, 2-pyridinyl-, phenylmethyl ester CAS No. 105892-47-5

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

Katalognummer: B182986
CAS-Nummer: 105892-47-5
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: YCHDIQIXOALAIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It features a carbamate functional group, which is a hybrid of amide and ester features, known for its good chemical and proteolytic stability . The carbamate group is a key structural motif in modern drug discovery and medicinal chemistry, often used as a peptide bond surrogate due to its ability to confer metabolic stability and improve cell membrane permeability . Researchers value this compound and related carbamate derivatives for their role in the design of enzyme inhibitors and for modulating interactions with biological targets . The carbamate functionality can participate in hydrogen bonding and imposes conformational restriction, which can be exploited to fine-tune the properties of potential therapeutic agents . This product is intended for research purposes and is not for human or animal use.

Eigenschaften

IUPAC Name

benzyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHDIQIXOALAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307334
Record name Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105892-47-5
Record name Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

EDCI/DMAP-Mediated Synthesis

A patent (CN106032356A) describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate benzyl chloroformate, enabling milder reaction conditions and higher purity:

Procedure :

  • Reagents : 2-Aminopyridine (1.0 equiv), benzyl chloroformate (1.2 equiv), EDCI (1.25 equiv), DMAP (0.3–0.5 equiv).

  • Solvent : DCM at −5 to −10°C.

  • Yield : 88–92% after recrystallization (DCM/hexane).

Advantages :

  • Reduced formation of diacylated byproducts (<5% vs. 15–20% in non-catalyzed reactions).

  • Scalable to multi-kilogram batches with automated temperature control.

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-coupling has been explored for introducing the phenylmethyl group post-carbamate formation. For example, Suzuki-Miyaura coupling of boronic acid derivatives with pre-formed 2-pyridinylcarbamates achieves regioselective functionalization:

Example :

  • Substrate : 2-Pyridinylcarbamic acid coupled with benzyl boronic ester.

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

  • Yield : 65–75%.

Industrial-Scale Production and Purification

Industrial protocols emphasize cost-effectiveness and reproducibility:

Reactor Design :

  • Continuous-flow reactors enable rapid mixing and heat dissipation, critical for exothermic acylation.

  • Parameters : Residence time 10–15 minutes, 20–25°C, 1.5 atm pressure.

Purification :

  • Crystallization : Ethyl acetate/hexane (1:5) at −20°C yields >99% purity.

  • Chromatography : Silica gel columns (hexane/ethyl acetate gradient) resolve O-acylated contaminants.

Process Metrics :

ParameterLaboratory ScaleIndustrial Scale
Yield70–85%88–92%
Purity95–98%>99%
Throughput10–50 g/day50–100 kg/day

Side Reactions and Mitigation Strategies

Competing O-Acylation

The pyridine nitrogen can act as a nucleophile, leading to N,O-diacylated byproducts. Strategies to suppress this include:

  • Low-Temperature Reactions : Maintaining temperatures below −5°C reduces O-acylation to <2%.

  • Protective Group Chemistry : Temporary protection of the pyridine nitrogen with tert-butoxycarbonyl (Boc) groups, followed by deprotection post-carbamate formation.

Hydrolytic Degradation

Carbamates are prone to hydrolysis under acidic or basic conditions. Stabilization methods include:

  • Anhydrous Solvents : Rigorous drying of DCM over molecular sieves.

  • Buffer Systems : pH 6–7 during workup to prevent decomposition .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Carbamic acid, 2-pyridinyl-, phenylmethyl ester can undergo oxidation reactions, where the ester group is converted to a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: 2-pyridinylcarbamic acid and benzoic acid.

    Reduction: 2-aminopyridine and benzyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity
Carbamic acid derivatives are recognized for their potential therapeutic effects. The presence of the pyridinyl group enhances interactions with biological targets, particularly enzymes. Notable applications include:

  • Enzyme Inhibition : The compound has shown competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase. This inhibition is crucial for developing treatments for neurological disorders.
EnzymeInhibition TypeMechanism
AcetylcholinesteraseCompetitive inhibitionBinding to active site
ButyrylcholinesteraseNon-competitive inhibitionAllosteric modulation

Case Study : Research has demonstrated that modifications to the carbamate structure can enhance analgesic properties. A study titled "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents" indicated that certain derivatives exhibited significant pain relief comparable to morphine in animal models.

Agricultural Chemistry

Carbamic acid, 2-pyridinyl-, phenylmethyl ester can serve as a precursor in the synthesis of agrochemicals. Its ability to inhibit specific enzymes makes it valuable in developing herbicides and pesticides that target metabolic pathways in pests.

Industrial Applications

In industrial settings, this compound is utilized for producing polymers and coatings due to its reactivity. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows it to be employed in diverse chemical processes.

Chemical Reactions Analysis

The compound can undergo several types of reactions:

  • Oxidation : Converts the ester group into a carboxylic acid.
  • Reduction : Forms the corresponding amine and alcohol.
  • Substitution : Replaces the ester group with other nucleophiles.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate2-pyridinylcarbamic acid
ReductionLithium aluminum hydride2-aminopyridine and benzyl alcohol
SubstitutionAmines or thiolsVarious substituted carbamates

Wirkmechanismus

The mechanism of action of carbamic acid, 2-pyridinyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The 2-pyridinyl group enhances its binding affinity to metal ions, making it effective in catalysis and coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Activity Comparison of Carbamate Esters
Compound Type Miotic Activity Intestinal Peristalsis Stimulation Curare Antagonism Metabolic Stability
Benzyl carbamic ester (Target) Moderate Strong Absent High
Dimethylcarbamic ester Strong Strong Present Moderate
Ethylcarbamic ester Weak None Absent Low (Carcinogenic)

Biologische Aktivität

Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a member of the carbamate family, characterized by its unique structural features that include a pyridinyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, analgesic properties, and interactions with various biological targets. This article explores its biological activity through detailed research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyridine ring that enhances its ability to interact with biological targets, potentially leading to significant pharmacological effects.

1. Enzyme Inhibition

Carbamate derivatives are known for their ability to inhibit various enzymes, which can affect metabolic pathways. The presence of the pyridinyl group in this compound may enhance its interaction with enzyme active sites, leading to inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive inhibition
ButyrylcholinesteraseNon-competitive inhibition

2. Analgesic Activity

Research has indicated that carbamate derivatives exhibit analgesic properties. A related study on carbamic acid derivatives highlighted their potential as analgesics through mechanisms involving serotonin receptor modulation. For instance, compounds similar to this compound have shown efficacy comparable to morphine in pain relief models.

Case Study:

  • Study Title: "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents"
  • Findings: Among the synthesized compounds, several exhibited significant analgesic effects in animal models, suggesting that modifications in the carbamate structure can lead to enhanced pain relief properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Hydrogen Bonding: The pyridinyl nitrogen can form hydrogen bonds with target proteins, stabilizing interactions that lead to biological effects.
  • Lipophilicity: The phenylmethyl group increases lipophilicity, enhancing membrane permeability and bioavailability.
  • Coordination Chemistry: The pyridine ring may facilitate coordination with metal ions in enzymatic reactions, influencing the activity of metalloenzymes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structural analogs.

Compound Name Structural Features Biological Activity
Carbamic acid, (3,4-dichlorophenyl)-ethyl esterContains dichlorophenyl groupAntimicrobial
Carbamic acid, dimethyl-, pyrazole derivativePyrazole ringEnzyme inhibition
Carbamic acid, methyl-, 3-methylphenyl esterSimple methyl esterPotential anti-inflammatory

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Carbamic acid, 2-pyridinyl-, phenylmethyl ester, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via carbamate formation using 2-pyridinylamine, benzyl chloroformate, and a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Yield optimization requires strict control of stoichiometry, reaction time (typically 4–6 hours), and inert atmosphere to prevent hydrolysis . For stereoselective variants, sodium borohydride in alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) at sub-zero temperatures (-15°C to 0°C) achieves >78% yield and >99% chiral purity .

Q. What analytical techniques are critical for characterizing this compound, and how do they compare to structurally similar carbamates?

  • Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms the carbamate linkage (δ 150–155 ppm for carbonyl in ¹³C NMR) and benzyl/2-pyridinyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₃N₂O₂: calculated 265.0978). Compare with NIST data for phenyl carbamates (e.g., methyl phenylcarbamate: δ 151.16 g/mol ), noting shifts due to the 2-pyridinyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what chiral analytical methods validate enantiomeric purity?

  • Methodology : Chiral resolution via diastereomeric salt formation (e.g., using (1R,2R)- or (1S,2S)-2-hydroxycyclohexyl derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation) ensures enantiomeric control . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection (λ = 254 nm) quantifies enantiomeric excess (>99% purity achievable) .

Q. What strategies address contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology : Design dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects (e.g., acetylcholinesterase inhibition ) from nonspecific cytotoxicity. Use LC-MS/MS to verify intracellular compound stability and rule out metabolite interference .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the carbamate’s electrophilicity and nucleophilic attack sites. Molecular docking (AutoDock Vina) simulates binding to targets like nicotinic acetylcholine receptors, prioritizing residues with hydrogen-bonding interactions (e.g., pyridinyl N-oxide with Tyr190) .

Q. What chromatographic methods ensure purity in scaled-up syntheses, and how are degradation products identified?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%). Accelerated stability studies (40°C/75% RH for 14 days) coupled with LC-QTOF-MS identify degradation products (e.g., hydrolyzed 2-pyridinylamine or benzyl alcohol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.